Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
Description
Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 4-position with a methyl carboxylate moiety. This structure combines the electron-rich aromaticity of the dimethoxyphenyl group with the bioactivity-associated thiazole ring, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C13H13NO4S |
|---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO4S/c1-16-10-5-4-8(6-11(10)17-2)12-14-9(7-19-12)13(15)18-3/h4-7H,1-3H3 |
InChI Key |
ZROKURDJNCBHLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step procedures that include:
- Formation of the thiazole ring core.
- Introduction of the 3,4-dimethoxyphenyl substituent at the 2-position.
- Incorporation of the methyl carboxylate group at the 4-position.
Key synthetic approaches include the condensation of α-haloketones or α,α-dibromoketones with thiourea or thioamide derivatives, cyclisation reactions, and subsequent functional group transformations to install the ester moiety.
Synthesis via α-Haloketone and Thiourea Condensation (Hantzsch Thiazole Synthesis)
One of the most widely used methods for preparing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea or thioamides.
- The α-haloketone bearing the appropriate substitution pattern (in this case, a 3,4-dimethoxyphenyl group) is reacted with thiourea under reflux conditions in a suitable solvent such as methanol or ethanol.
- The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic α-haloketone carbon, followed by cyclisation and dehydration to form the thiazole ring.
This method provides a direct route to 2-(3,4-dimethoxyphenyl)thiazole intermediates, which can be further functionalized at the 4-position.
- Ahluwalia et al. demonstrated that α,α-dibromoketones condense efficiently with thiourea to give 2-amino-4-arylthiazoles, which can be further modified.
- Parkash et al. improved the Hantzsch synthesis by using α,α-dibromoketones, obtaining high yields of 2,4-disubstituted thiazoles under mild conditions.
Introduction of the Methyl Carboxylate Group at the 4-Position
The methyl carboxylate group at the 4-position can be introduced by:
- Using α-bromo or α-chloroketones that already contain an ester group.
- Post-synthetic esterification of the 4-carboxylic acid derivative.
In the context of this compound, the ester functionality is often installed by reacting the appropriate thiazole-4-carboxylic acid intermediate with methanol under acidic or basic conditions to form the methyl ester.
Representative Synthetic Route (Based on Literature)
| Step | Reagents / Conditions | Description |
|---|---|---|
| 1. Preparation of α-bromo-3,4-dimethoxyacetophenone | Bromination of 3,4-dimethoxyacetophenone with bromine in acetic acid | Introduces the α-bromo substituent necessary for thiazole ring formation |
| 2. Cyclisation with thiourea | Reflux in ethanol or methanol | Formation of 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylic acid or its ester derivative |
| 3. Esterification (if required) | Treatment with methanol and acid catalyst (e.g., sulfuric acid) | Conversion of carboxylic acid to methyl ester |
This sequence aligns with classical Hantzsch-type thiazole syntheses and is supported by multiple studies on thiazole derivatives.
Alternative Synthetic Approaches
- Cyclisation of Thioamides with α,α-Dibromoketones: This method allows rapid synthesis of 2,4-disubstituted thiazoles by grinding or refluxing reactants, providing high yields and mild reaction conditions.
- Formylation and Chlorination Strategies: Some advanced syntheses involve formylation of amino precursors followed by cyclisation and chlorination to generate intermediates that can be converted to thiazole esters.
- Use of Thiosemicarbazides and Oxalyl Chloride: Cyclisation of thiosemicarbazides with ethyl oxalyl monochloride under phosphorus oxychloride catalysis can yield thiazole carboxylate derivatives.
Analytical Characterization
The synthesized this compound is typically characterized by:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance Spectroscopy (NMR) | Structural confirmation, substitution pattern, and purity |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern verification |
| Infrared Spectroscopy (IR) | Identification of functional groups such as ester carbonyl and thiazole ring |
| Elemental Analysis | Confirmation of molecular formula |
These techniques ensure the integrity and reproducibility of the synthetic product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Multi-Component Reactions
Thiazole derivatives often participate in multi-component reactions to form complex heterocycles. For example, aminothiazole derivatives react with substituted benzaldehydes and malononitrile to yield pyran derivatives (Scheme 4 in ). While this specific reaction involves 2-aminothiazoles, analogous pathways may apply to Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate, particularly in forming fused heterocyclic systems.
Esterification
The carboxylate group (-COOCH₃) can undergo esterification with alcohols under acidic or basic conditions, forming esters. This reaction is critical for modifying solubility or enabling further synthetic steps.
Amidation
Reaction with amines converts the carboxylate to amides, altering biological activity. For instance, thiazole carboxamides (e.g., MMH2 in ) exhibit potent anticancer effects, suggesting that amide derivatives of this compound may retain or enhance bioactivity.
Nucleophilic Substitution
The thiazole ring’s nitrogen and sulfur atoms create electron-deficient sites, enabling nucleophilic substitution. While the target compound lacks a leaving group at the 2-position (occupied by the 3,4-dimethoxyphenyl group), substitution at other positions (e.g., 5-position) may occur under specific conditions.
SAR-Driven Modifications
Structure-activity relationship (SAR) studies highlight the impact of substituents:
-
Electronegative groups (e.g., Cl) enhance anticancer activity by modulating electron distribution .
-
Lipophilic substituents (e.g., tert-butylphenyl in MMH2) improve cell membrane permeability, increasing cytotoxicity .
| Substituent | Effect on Activity | Example Compound |
|---|---|---|
| tert-Butylphenyl | Increased lipophilicity/cytotoxicity | MMH2 |
| Cl group | Enhanced anticancer activity | Compound 34 |
Anticancer Activity
Cytotoxicity studies on thiazole derivatives reveal that substituents like tert-butylphenyl (MMH2) drastically reduce cell viability (≤6.79% across cancer lines at 50 µM) compared to 5-fluorouracil (≤22.99%) . This suggests that structural modifications via substitution or amidation could optimize anticancer properties.
Neuroprotective Potential
MMH5, a thiazole derivative, shows high safety (cell viability >85.44%) at neuroprotective doses, indicating that reaction pathways preserving the thiazole core while introducing non-toxic substituents are critical for therapeutic applications .
Key Reaction Parameters
-
Temperature/Conditions : Multi-component reactions often require refluxing in polar solvents (e.g., ethanol) .
-
Analytical Techniques : TLC, HPLC, and NMR are used to monitor reaction progress and confirm products.
Challenges and Opportunities
-
Selectivity : Substitution reactions on thiazole rings may require directing groups to avoid over-reactivity.
-
Scalability : Esterification/amidation reactions are scalable, making them favorable for large-scale synthesis.
Scientific Research Applications
Potential Biological Activities
Preliminary studies suggest that methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate may possess various biological activities:
- Further research is necessary to elucidate the specific mechanisms of action and therapeutic potentials of this compound.
Thiazole Derivatives as Modulators of GluA2 AMPA Receptors
Thiazole derivatives, including 2-(3,4-Dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-4-methylthiazole-5-carboxamide (MMH4), have been investigated for their impact on GluA2 AMPA receptors .
Cytotoxicity Assessments
Cytotoxicity assessments were conducted on thiazole derivatives to ensure their safe use at concentrations approximating the effective dose of 15 µM on the GluA2 receptor .
- MMH2 : N-(4-(tert-butyl)phenyl)-2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxamide displayed remarkable cytotoxicity, with cell viability values falling below 6.79% for all cancer cell lines and at 17.52% for the normal cell line (LX-2) at 50 µM concentration, in comparison with positive-control anticancer drug 5-fluorouracil cell viability values falling below 22.99% for all cancer cell lines and at 10.17% for the normal cell line (LX-2) at the same concentration . The presence of the tert-butyl substituent on the phenyl ring enhances the compound’s lipophilicity, facilitating its easy cell membrane penetration and interaction with intracellular targets, which may contribute to its anticancer activities .
- MMH5 : Displayed cell viability percentages surpassing 85.44% across all cancer and normal cell lines, affirming its safety for use as a neuroprotective agent on the AMPA receptor .
Thiazole: A Versatile Standalone Moiety
Thiazoles are a versatile moiety that contribute to the development of treatment drugs and compounds in clinical trials .
- Compound 34 proved to be the most active agent, with the presence of an electronegative Cl group being essential to elicit antiproliferative activity .
- Compounds 35a and 35b revealed the most promising anticancer activity, likely due to the presence of a thiazolin-4-one ring system substituted at the fifth position with ethyl carboxylate (35a ) and a pyrazole moiety at the fifth position of the thiazole ring (35b ) .
- Compound 36 was the most potent CA-III inhibitor, with the presence of a free amino group at the 2- position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold being essential for anti-CA-III activity .
Thiazole-4-carboxylic acid esters and thioesters
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Compound 40)
- Structure: Benzamide with a thiazole-methylthio group and 2-nitrophenylaminoethyl side chain.
- Functional Groups : Incorporates a thiazole ring but substitutes the carboxylate with a benzamide and nitro group.
- Implications : The nitro group may enhance electrophilic reactivity, whereas the carboxylate in the target compound could improve solubility .
Verapamil Related Compound B
- Structure : Nitrile-containing derivative with dual 3,4-dimethoxyphenyl groups and an isopropyl side chain.
- Pharmacological Context : Verapamil analogs are calcium channel blockers, emphasizing the role of 3,4-dimethoxyphenyl groups in modulating ion channels. The target compound’s thiazole-carboxylate system may offer distinct binding interactions .
Functional Group Analysis
Pharmacological Implications
While direct bioactivity data for this compound are absent, its structural relatives suggest:
- Anticancer Potential: Thiazole derivatives often inhibit kinases or tubulin polymerization. The dimethoxyphenyl group may enhance blood-brain barrier penetration .
- Antiviral Activity : Similar compounds (e.g., thiazole-methylthio derivatives) have shown efficacy against RNA viruses by targeting viral proteases .
- Metabolic Stability : The carboxylate ester could serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
Biological Activity
Methyl 2-(3,4-dimethoxyphenyl)thiazole-4-carboxylate is a synthetic compound characterized by its thiazole ring and various functional groups, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 265.30 g/mol. Its structure includes:
- Thiazole ring : A five-membered heterocyclic structure that is crucial for its biological activity.
- Methyl ester group : Enhances lipophilicity and bioavailability.
- Dimethoxyphenyl substituent : Potentially increases the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of thiazole derivatives, including this compound, against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have shown that similar thiazole compounds exhibit significant cytotoxicity against melanoma and prostate cancer cells. The IC values for these compounds often fall within the low nanomolar range, indicating potent anticancer activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division . This action leads to apoptosis in cancer cells.
Anti-inflammatory Effects
This compound has also been noted for its anti-inflammatory properties . Similar compounds have demonstrated the ability to reduce inflammatory markers in vitro and in vivo models.
Other Pharmacological Activities
In addition to anticancer and anti-inflammatory effects, thiazole derivatives have been explored for:
- Antimicrobial Activity : Some derivatives show promising results against bacterial strains and fungi .
- CNS Activity : Certain thiazole compounds have been investigated for their potential as modulators of AMPA receptors in the central nervous system .
Table of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thiazole ring, dimethoxy group | Anticancer, anti-inflammatory |
| Ethyl 4-methyl-2-phenylthiazole-5-carboxylate | Thiazole ring, ethyl ester | Antimicrobial |
| Methyl 2-amino-5-benzylthiazole | Thiazole ring, amino group | Anticancer |
Specific Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted on various thiazole derivatives showed that this compound exhibited a significant reduction in cell viability across multiple cancer cell lines. The viability percentage dropped below 20% at a concentration of 50 µM when compared to standard anticancer agents like 5-fluorouracil .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole ring and substituents significantly affect biological activity. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis typically involves cyclization of α-oxo esters (e.g., methyl acetoacetate) with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) and thiourea under acidic conditions (H₂SO₄ or HCl). For optimization:
- Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation in derivatives .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature : Reflux conditions (~80–100°C) are critical for cyclization .
Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?
- Primary Methods :
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methoxy groups at C3/C4 of phenyl, thiazole ring protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 320.08) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How is the compound initially screened for biological activity in academic settings?
- In Vitro Assays :
- Antimicrobial : Broth microdilution against E. coli and S. aureus (MIC values ≤25 µg/mL) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ ~10 µM in HeLa cells) .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for its anticancer activity, and which biological targets are implicated?
- Mechanism : The compound induces DNA damage via intercalation and inhibits topoisomerase II, leading to G2/M cell cycle arrest .
- Key Targets :
- DNA : Binding affinity confirmed via ethidium bromide displacement assays .
- Enzymes : Dose-dependent inhibition of topoisomerase II (IC₅₀ ~5 µM) .
- Receptors : Modulates tyrosine kinase signaling (e.g., EGFR) in molecular docking studies .
Q. How do structural modifications (e.g., substituent variations) influence its bioactivity?
- SAR Insights :
- Methoxy Groups : 3,4-Dimethoxy substitution enhances DNA binding (vs. mono-methoxy) due to increased lipophilicity and π-π stacking .
- Thiazole Ring : Replacement with oxazole reduces activity (e.g., MIC increases to >50 µg/mL) .
- Table: Substituent Effects on Anticancer Activity
| Substituent Position | IC₅₀ (µM) | Target Affinity |
|---|---|---|
| 3,4-Dimethoxy | 10.2 | High (Topo II) |
| 4-Methoxy | 25.7 | Moderate |
| 3-Nitro | >50 | Low |
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Critical Factors :
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) due to differential expression of targets like topoisomerase II .
- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Assay Conditions : Standardize protocols (e.g., incubation time, serum content) .
Q. What analytical challenges arise during purification, and how are they addressed?
- Challenges :
- Byproducts : Thiazole dimerization under high heat .
- Purity : Co-elution of regioisomers in HPLC .
- Solutions :
- Chromatography : Flash chromatography with silica gel (ethyl acetate/hexane gradients) .
- Recrystallization : Ethanol/water mixtures improve crystal purity .
Q. What strategies ensure compound stability during storage and experimental use?
- Storage :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
